2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine
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Overview
Description
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a phenyl group, which is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine typically involves multi-step organic reactions. One common approach is the coupling of a pyrazine derivative with a phenylpyrazole intermediate. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares the pyrrolidine and pyridine rings but lacks the pyrazine and phenyl substituents.
Nicotine: Contains a pyrrolidine ring but differs significantly in its overall structure and biological activity.
Uniqueness
2-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine is unique due to its combination of pyrazine, phenyl, and pyrazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
2-[3-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-24-11-3-6-18(24)7-12-25-13-8-19(23-25)16-4-2-5-17(14-16)20-15-21-9-10-22-20/h2,4-5,8-10,13-15,18H,3,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUXLNTZRZUOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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